N-(2-((4-Chlorophenyl)amino)-2-oxoethyl)-N-methyl-2-(methylthio)nicotinamide
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Overview
Description
N-(2-((4-Chlorophenyl)amino)-2-oxoethyl)-N-methyl-2-(methylthio)nicotinamide is a compound that belongs to the class of nicotinamide derivatives
Preparation Methods
The synthesis of N-(2-((4-Chlorophenyl)amino)-2-oxoethyl)-N-methyl-2-(methylthio)nicotinamide typically involves multiple steps. One common method includes the reaction of 4-chloroaniline with ethyl 2-chloroacetate to form an intermediate, which is then reacted with N-methyl-2-(methylthio)nicotinamide under specific conditions to yield the final product . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process .
Chemical Reactions Analysis
N-(2-((4-Chlorophenyl)amino)-2-oxoethyl)-N-methyl-2-(methylthio)nicotinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Industry: It is used in the production of pesticides and other agrochemicals due to its bioactivity.
Mechanism of Action
The mechanism of action of N-(2-((4-Chlorophenyl)amino)-2-oxoethyl)-N-methyl-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antibacterial and antifungal effects . The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their activity and affecting the metabolic pathways involved.
Comparison with Similar Compounds
N-(2-((4-Chlorophenyl)amino)-2-oxoethyl)-N-methyl-2-(methylthio)nicotinamide can be compared with other nicotinamide derivatives such as:
- 2-chloro-N-(2-chlorophenyl)nicotinamide
- 2-chloro-N-(3-chlorophenyl)nicotinamide
- 2-chloro-N-(4-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
These compounds share similar structural features but differ in their specific substituents, which can affect their biological activity and applications
Properties
Molecular Formula |
C16H16ClN3O2S |
---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
N-[2-(4-chloroanilino)-2-oxoethyl]-N-methyl-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H16ClN3O2S/c1-20(16(22)13-4-3-9-18-15(13)23-2)10-14(21)19-12-7-5-11(17)6-8-12/h3-9H,10H2,1-2H3,(H,19,21) |
InChI Key |
ITGICRBJOIMLGG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)Cl)C(=O)C2=C(N=CC=C2)SC |
Origin of Product |
United States |
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